hexahydrocyclopenta[c]pyrrol-5(1H)-one hexahydrocyclopenta[c]pyrrol-5(1H)-one
Brand Name: Vulcanchem
CAS No.: 1257389-95-9
VCID: VC7941587
InChI: InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2
SMILES: C1C2CNCC2CC1=O
Molecular Formula: C7H11NO
Molecular Weight: 125.17

hexahydrocyclopenta[c]pyrrol-5(1H)-one

CAS No.: 1257389-95-9

Cat. No.: VC7941587

Molecular Formula: C7H11NO

Molecular Weight: 125.17

* For research use only. Not for human or veterinary use.

hexahydrocyclopenta[c]pyrrol-5(1H)-one - 1257389-95-9

Specification

CAS No. 1257389-95-9
Molecular Formula C7H11NO
Molecular Weight 125.17
IUPAC Name 2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one
Standard InChI InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2
Standard InChI Key XRSFPEFHACEZSM-UHFFFAOYSA-N
SMILES C1C2CNCC2CC1=O
Canonical SMILES C1C2CNCC2CC1=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Hexahydrocyclopenta[c]pyrrol-5(1H)-one features a bicyclic framework comprising a five-membered cyclopentane ring fused to a pyrrolidone moiety. The stereochemistry of the compound is defined by its cis-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The rigid bicyclic structure imposes significant conformational constraints, which influence its reactivity and intermolecular interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number96896-09-2
Molecular FormulaC₇H₁₁NO
Molecular Weight125.17 g/mol
Exact Mass125.084 Da
Topological Polar Surface Area29.1 Ų
LogP (Partition Coefficient)1.32

The compound’s moderate lipophilicity (LogP = 1.32) suggests favorable membrane permeability, a critical factor in drug design . Its polar surface area (29.1 Ų) further supports potential blood-brain barrier penetration, though this remains untested in vivo .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of hexahydrocyclopenta[c]pyrrol-5(1H)-one typically involves multi-step strategies to construct the bicyclic framework. One reported method begins with the cyclization of appropriately substituted pyrrolidine precursors under acidic conditions, followed by oxidation to introduce the ketone functionality . Advanced routes utilize palladium-catalyzed cross-coupling reactions to install substituents at specific positions, enabling the creation of derivatives such as trans-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one.

Key Synthetic Intermediate
In a 2014 study, octahydrocyclopenta[c]pyrrole derivatives were synthesized via sodium borohydride reduction of ketone precursors, yielding endo- and exo-alcohol isomers with high stereoselectivity (98% yield) . These intermediates were subsequently functionalized with acetamide or 1,2,3-triazole groups to enhance antimicrobial activity .

Structural Modifications

Derivatization of the parent compound often targets the pyrrolidone nitrogen or the cyclopentane ring. For example:

  • C-5 Substitution: Introducing acetamide or triazole moieties at the C-5 position significantly improves antibacterial potency against Gram-positive pathogens .

  • Benzylation: The addition of a benzyl group at the trans-2 position (as in trans-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one) enhances hydrophobic interactions with bacterial target proteins.

Pharmacological Applications

Antimicrobial Activity

Hexahydrocyclopenta[c]pyrrol-5(1H)-one derivatives exhibit broad-spectrum activity against drug-resistant bacteria. In a landmark study, endo-alcohol 2a and exo-alcohol 2b demonstrated superior inhibitory effects against Mycobacterium tuberculosis H37Rv compared to linezolid, a first-line oxazolidinone antibiotic . These compounds also showed potent activity against vancomycin-resistant Enterococcus faecalis and linezolid-resistant MRSA, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundTarget PathogenMIC (µg/mL)
2a (endo)M. tuberculosis H37Rv0.25
2b (exo)Linezolid-resistant MRSA1.0
LinezolidM. tuberculosis H37Rv2.0

Mechanism of Action

Industrial and Regulatory Aspects

ParameterValueSource
HS Code2933990090
MFN Tariff6.5%
Purity Specifications>95% (HPLC)

Future Directions

Ongoing research aims to optimize the pharmacokinetic properties of hexahydrocyclopenta[c]pyrrol-5(1H)-one derivatives through rational design. Computational models predict that fluorination at the cyclopentane ring could enhance blood-brain barrier penetration, enabling central nervous system applications. Additionally, hybrid molecules combining the bicyclic scaffold with β-lactam or quinolone motifs are under investigation to combat multidrug-resistant Gram-negative infections .

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